Product packaging for 1-(4-methoxyphenyl)-1H-pyrazol-4-amine(Cat. No.:)

1-(4-methoxyphenyl)-1H-pyrazol-4-amine

Cat. No.: B15049517
M. Wt: 189.21 g/mol
InChI Key: HDTPTKBZYDPPLT-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Derivatives in Medicinal Chemistry and Chemical Biology

The pyrazole nucleus is a fundamental building block in the development of a wide array of biologically active molecules. nih.govfrontiersin.orgnih.govmdpi.com Its prevalence in numerous approved drugs underscores its importance in the pharmaceutical industry. nih.gov Pyrazole-containing compounds exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer properties. frontiersin.orgmdpi.comacs.orgnih.gov

The success of pyrazole derivatives in drug discovery can be attributed to several key features. The pyrazole ring is a stable aromatic system that is relatively resistant to metabolic degradation, a desirable characteristic for drug candidates. acs.org Furthermore, the two nitrogen atoms in the ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets such as enzymes and receptors. nih.gov The versatility of the pyrazole scaffold allows for the introduction of various substituents at different positions, enabling the fine-tuning of a compound's physicochemical properties and biological activity. nih.gov This structural flexibility has allowed medicinal chemists to design highly potent and selective inhibitors for a range of therapeutic targets. smolecule.com

Several blockbuster drugs incorporate the pyrazole moiety, including the anti-inflammatory agent celecoxib, the erectile dysfunction medication sildenafil, and a number of kinase inhibitors used in cancer therapy such as ruxolitinib (B1666119) and crizotinib. nih.govsmolecule.com The continued exploration of pyrazole-based compounds in preclinical and clinical studies highlights the enduring significance of this scaffold in the quest for novel and effective medicines. nih.gov

Table 1: Prominent Pyrazole-Containing Drugs and their Therapeutic Applications

Drug Therapeutic Application
Celecoxib Anti-inflammatory
Sildenafil Erectile Dysfunction
Ruxolitinib Myelofibrosis, Polycythemia Vera
Crizotinib Non-small Cell Lung Cancer
Apixaban Anticoagulant

The Unique Role of Aminopyrazoles as Versatile Chemical Entities

Among the various classes of pyrazole derivatives, aminopyrazoles have garnered considerable attention due to their synthetic versatility and broad biological activities. mdpi.commdpi.com The presence of an amino group on the pyrazole ring provides a key nucleophilic center, allowing for a wide range of chemical modifications and the construction of more complex molecular architectures. mdpi.commdpi.com This functional handle has been extensively utilized in the synthesis of diverse libraries of compounds for high-throughput screening and drug discovery programs. researchgate.net

Aminopyrazoles serve as crucial intermediates in the synthesis of fused heterocyclic systems, such as pyrazolopyrimidines and pyrazolotriazines, which are themselves important pharmacophores. nih.gov The position of the amino group on the pyrazole ring (3-amino, 4-amino, or 5-amino) significantly influences the chemical reactivity and biological properties of the resulting compounds. mdpi.comnih.gov

From a medicinal chemistry perspective, the amino group can participate in crucial hydrogen bonding interactions with biological targets, thereby enhancing binding affinity and potency. nih.gov Several aminopyrazole derivatives have been identified as potent inhibitors of various enzymes, including kinases, which are critical targets in cancer therapy. nih.govmdpi.comnih.gov For instance, 4-aminopyrazole derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which play a key role in cell cycle regulation. nih.govmdpi.com

Research Trajectories for N-Aryl-1H-pyrazol-4-amines, with a Focus on 1-(4-methoxyphenyl)-1H-pyrazol-4-amine

The N-Aryl-1H-pyrazol-4-amine scaffold has emerged as a particularly promising area of research. The introduction of an aryl group at the N1 position of the pyrazole ring provides an additional avenue for modulating the compound's properties, including its lipophilicity, electronic character, and steric profile. nih.gov This has led to the development of N-aryl pyrazoles with a wide range of biological activities, including anticancer and anti-inflammatory effects. nih.govnih.gov

Within this class of compounds, this compound and its derivatives have been the subject of focused investigation. The 4-methoxyphenyl (B3050149) group can influence the compound's pharmacokinetic properties and may engage in specific interactions with biological targets. Research has explored the potential of these compounds as kinase inhibitors, leveraging the structural features of the N-aryl pyrazole core to achieve high potency and selectivity. nih.gov

For example, derivatives of the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold have been developed as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.govmdpi.com In these studies, the pyrazole moiety serves as a bioisosteric replacement for other chemical groups, leading to compounds with improved inhibitory activity against cancer cell lines. nih.govmdpi.com One study reported a derivative that displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines. nih.govmdpi.com Mechanistic studies revealed that this compound induced cell cycle arrest and apoptosis in ovarian cancer cells. mdpi.com

Furthermore, 1-aryl-1H-pyrazole derivatives have been investigated as tubulin inhibitors, which are a class of anticancer agents that disrupt microtubule dynamics. nih.govresearchgate.net In one study, a series of (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanones were synthesized and evaluated for their anti-proliferative activities, with some compounds showing significant inhibition of tumor cell growth at nanomolar concentrations. nih.gov

The antimicrobial potential of pyrazole derivatives, including those with N-aryl substituents, has also been an active area of research. mdpi.comnih.govasianpubs.org Studies have demonstrated that certain pyrazole derivatives exhibit moderate to potent activity against various bacterial and fungal strains. mdpi.comasianpubs.org The structure-activity relationship studies in this area often highlight the importance of specific substituents on the aryl ring for enhancing antimicrobial efficacy. asianpubs.org

Table 2: Investigated Biological Activities of N-Aryl-1H-pyrazol-4-amine Derivatives

Biological Activity Therapeutic Target/Area Key Findings
Anticancer Kinase Inhibition (e.g., CDK2) Potent inhibition of cancer cell proliferation, induction of apoptosis. nih.govmdpi.com
Anticancer Tubulin Inhibition Disruption of microtubule network, cell cycle arrest. nih.govresearchgate.net
Anti-inflammatory Cyclooxygenase (COX) Inhibition Significant anti-inflammatory effects. nih.govnih.gov
Antimicrobial Bacterial and Fungal Strains Moderate to potent inhibitory activity. mdpi.comasianpubs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N3O B15049517 1-(4-methoxyphenyl)-1H-pyrazol-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

1-(4-methoxyphenyl)pyrazol-4-amine

InChI

InChI=1S/C10H11N3O/c1-14-10-4-2-9(3-5-10)13-7-8(11)6-12-13/h2-7H,11H2,1H3

InChI Key

HDTPTKBZYDPPLT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C=N2)N

Origin of Product

United States

Synthetic Methodologies for 1 4 Methoxyphenyl 1h Pyrazol 4 Amine and Its Analogs

Established Synthetic Pathways to Pyrazol-4-amines

The synthesis of the pyrazole (B372694) core, particularly with an amino group at the C4 position, can be achieved through several reliable methods. These pathways offer versatility in introducing a range of substituents onto the pyrazole ring.

Cyclocondensation Reactions Involving Hydrazine (B178648) Derivatives and 1,3-Dicarbonyl Compounds

The cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds, a method first reported by Knorr in 1883, remains a fundamental and straightforward approach for synthesizing polysubstituted pyrazoles. mdpi.comnih.gov This reaction involves the condensation between a hydrazine, acting as a bidentate nucleophile, and a 1,3-dicarbonyl compound or its equivalent. mdpi.comnih.gov While this is a rapid method, the reaction of unsymmetrical 1,3-diketones with substituted hydrazines can lead to the formation of two regioisomers. mdpi.comnih.gov

To specifically obtain 4-aminopyrazoles, a modification of the classical Knorr synthesis is often employed. This strategy involves a two-step procedure where the 1,3-dicarbonyl starting material is first converted into an oxime derivative. chim.it This intermediate is then subjected to the annulation step with the chosen hydrazine. The oxime is typically formed under acidic conditions, for instance, using sodium nitrite (B80452) in hydrochloric acid or acetic acid. chim.it This targeted approach ensures the correct placement of the amino functionality at the 4-position of the pyrazole ring.

Another approach involves the in-situ generation of the 1,3-dicarbonyl compound from enolates and carboxylic acid chlorides, which can then be reacted with a hydrazine in a consecutive multicomponent reaction to form the pyrazole. nih.gov To circumvent the often challenging synthesis of specific hydrazine precursors, methods have been developed to form them in situ. For example, arylboronic acids can be coupled with a protected diimide, followed by deprotection and cyclocondensation with the 1,3-dicarbonyl compound in a one-pot process. nih.govbeilstein-journals.org

Table 1: Examples of Knorr Synthesis for 4-Aminopyrazoles

R1 SubstituentR2 SubstituentR3 SubstituentConditions for Oxime Formation (A)Conditions for Cyclization (B)Yield (%)Reference
ArylCO2MeArylNaNO2, HCl, MeOH, rtMeOH, rt21-25 chim.it
PhCF3HNaNO2, AcOH, H2O, rtEtOH, rt75 chim.it
MePhHNaNO2, AcOH, H2O, rtEtOH, rt57-78 chim.it

1,3-Dipolar Cycloaddition Strategies

The 1,3-dipolar cycloaddition is another significant method for pyrazole synthesis. mdpi.comnih.gov This approach typically involves the reaction of a diazo compound with an alkyne. acs.org A major advantage of this strategy is the ability to control regioselectivity. However, the preparation and handling of diazo compounds, which can be toxic and potentially explosive, has historically limited its preparative use. acs.org

Modern advancements have led to convenient one-pot procedures where the diazo compounds are generated in situ from stable precursors like tosylhydrazone derivatives. acs.orgorganic-chemistry.org For instance, aldehydes can be converted to their corresponding tosylhydrazones, which then generate the diazo compound in the presence of a base. This reactive intermediate subsequently undergoes a 1,3-dipolar cycloaddition with a terminal alkyne to furnish regioselectively 3,5-disubstituted pyrazoles. acs.org Alkenes bearing a leaving group can also serve as acetylene (B1199291) equivalents in these reactions. acs.org This method provides a convergent route to a wide array of pyrazole derivatives. acs.org

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and operational simplicity. tandfonline.com MCRs allow for the construction of complex molecules like pyrazoles in a single step from three or more starting materials, avoiding the need to isolate intermediates. nih.govtandfonline.com

Several MCR strategies have been developed for the synthesis of aminopyrazoles. One notable example is an iodine-mediated three-component reaction involving a 1,3-dicarbonyl compound, an isothiocyanate, and a hydrazine to construct multi-substituted aminopyrazoles. tandfonline.com Another approach involves the reaction of malononitrile, aldehydes, and hydrazines, which can yield 5-aminopyrazole-4-carbonitriles. rsc.org These reactions are often carried out in water or under solvent-free conditions, aligning with the principles of green chemistry. rsc.org Furthermore, MCRs can be designed to produce fused pyrazole systems, such as dihydropyrano[2,3-c]pyrazoles, by including a β-ketoester in the reaction mixture. rsc.org

Targeted Synthesis of 4-Aminopyrazole Scaffolds

Beyond the general pathways, specific methods have been developed to synthesize 4-aminopyrazoles bearing particular functionalities, such as polyfluoroalkyl groups, or to use them as building blocks for more complex fused heterocyclic systems.

One-Pot and Stepwise Syntheses of Polyfluoroalkyl-4-aminopyrazoles

The introduction of polyfluoroalkyl groups into heterocyclic compounds can significantly modulate their biological and chemical properties. An efficient one-pot synthesis for 5-alkyl/aryl/heteroaryl-4-amino-3-(polyfluoroalkyl)pyrazoles has been developed. researchgate.net This method starts from readily available lithium 3-polyfluoroalkyl-1,3-diketonates. researchgate.net The process involves nitrosation of the diketonate, followed by cyclization with hydrazine and subsequent reduction of the 4-nitrosopyrazole intermediate to afford the desired 4-aminopyrazole. researchgate.net This one-pot procedure offers significant advantages over stepwise methods by saving time, reagents, and minimizing waste. researchgate.net The reaction progress can often be monitored visually due to distinct color changes during the different phases of the synthesis. researchgate.net

Table 2: One-Pot Synthesis of Polyfluoroalkyl-4-aminopyrazoles

Starting DiketonateProductYield (%)
Lithium 1,1,1-trifluoro-4-phenylbutane-2,4-dionate4-Amino-5-phenyl-3-(trifluoromethyl)-1H-pyrazole93
Lithium 1,1,1-trifluoro-4-(thiophen-2-yl)butane-2,4-dionate4-Amino-5-(thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazole85
Lithium 4-(4-chlorophenyl)-1,1,1-trifluorobutane-2,4-dionate4-Amino-5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole81

Data synthesized from findings in reference researchgate.net.

Cyclocondensation of 5-Amino-4-cyanopyrazoles for Fused Pyrazolo[3,4-d]pyrimidin-4-amines

5-Aminopyrazoles are versatile precursors for the synthesis of fused pyrazoloazines, such as pyrazolo[3,4-d]pyrimidines, which are of significant interest in medicinal chemistry. nih.gov A novel one-flask synthetic method has been developed for this transformation. nih.govsemanticscholar.org In this procedure, 5-aminopyrazoles are first treated with a Vilsmeier reagent, generated from an amide like N,N-dimethylformamide (DMF) and tribromophosphine (PBr₃), to form formamidine (B1211174) intermediates. nih.govsemanticscholar.org Without isolation, a heterocyclization agent such as hexamethyldisilazane (B44280) is added to the reaction mixture, which then undergoes cyclization to yield the corresponding pyrazolo[3,4-d]pyrimidine. nih.govsemanticscholar.org This one-flask process, involving sequential Vilsmeier amidination, imination, and intermolecular heterocyclization, provides an efficient route to these important fused heterocycles. nih.gov

Reductive Amination Strategies for N-Substituted Pyrazol-4-yl-methylamines

A primary route to N-substituted pyrazol-4-yl-methylamines involves the reductive amination of a pyrazole-4-carbaldehyde precursor. This two-step, one-pot process typically begins with the condensation of the aldehyde with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.

A key precursor, 1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, can be synthesized via the Vilsmeier-Haack reaction. This reaction facilitates the formylation of the pyrazole ring at the 4-position. For instance, 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole can be simultaneously formylated at the 4-position and chlorinated at the ethoxy side chain to yield 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.

Once the 4-formyl pyrazole is obtained, it can undergo reductive amination with a variety of amines. A study on the reductive amination of 1-aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes demonstrated that sodium triacetoxyborohydride (B8407120) in dichloroethane is an effective reducing agent for this transformation, leading to good yields of the corresponding N-substituted aminomethyl pyrazoles. ineosopen.org This methodology is applicable to a range of primary and secondary aliphatic and aromatic amines. ineosopen.org Another example involves the reductive amination of 1-phenyl-1H-pyrazole-4-carbaldehyde with (E)-3,7-dimethylocta-2,6-dien-1-amine using sodium cyanoborohydride in methanol (B129727) at an acidic pH. acs.org

The general reaction scheme is presented below:

Reductive Amination SchemeScheme 1: General scheme for the reductive amination of 1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.

The choice of reducing agent and reaction conditions can be tailored based on the specific amine used and the desired product characteristics.

Table 1: Examples of Reductive Amination of Pyrazole-4-carbaldehydes

AmineReducing AgentSolventProductReference
Various primary and secondary aminesSodium triacetoxyborohydrideDichloroethane1-Aryl-5-ferrocenyl-4-((dialkyl/aryl)aminomethyl)-1H-pyrazoles ineosopen.org
(E)-3,7-dimethylocta-2,6-dien-1-amineSodium cyanoborohydrideMethanolN-((1-phenyl-1H-pyrazol-4-yl)methyl)-3,7-dimethylocta-2,6-dien-1-amine acs.org

Advanced Synthetic Techniques and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of efficient, safe, and environmentally benign methodologies. Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles, focusing on reducing waste, avoiding hazardous reagents, and utilizing energy-efficient processes. orientjchem.orgresearchgate.net

Flow Chemistry Methodologies in Pyrazole Synthesis

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced control over reaction parameters, improved safety, and better scalability. mdpi.comresearchgate.net This technology is well-suited for the synthesis of pyrazoles.

One flow-based approach involves a two-stage process starting from acetophenones. The acetophenone (B1666503) is first condensed with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enaminone intermediate. This intermediate is then reacted with a hydrazine in a second stage to generate the pyrazole ring. galchimia.com This tandem reaction can be performed in a continuous flow setup, significantly reducing reaction times compared to batch methods. galchimia.com

Another flow chemistry application is the 1,3-dipolar cycloaddition of diazo compounds with alkynes. Continuous flow systems allow for the safe in situ generation and immediate consumption of potentially hazardous diazoalkanes, followed by their reaction with alkynes to produce pyrazoles. mdpi.comnih.gov This method offers a safer and more efficient alternative to batch processes for this type of reaction. nih.gov

Table 2: Comparison of Batch vs. Flow Chemistry in Pyrazole Synthesis

Reaction TypeBatch Reaction TimeFlow Reaction TimeKey Advantages of Flow ChemistryReference
Pyrazolopyrimidinone synthesis9 hours16 minutesSignificant time reduction, enhanced safety mdpi.com
Diazoalkane cycloaddition16 hours30 minutesSafe handling of hazardous intermediates, reduced time mdpi.com

Sonication-Assisted Synthesis

Ultrasound-assisted synthesis is a green chemistry technique that utilizes acoustic cavitation to enhance chemical reactivity, often leading to shorter reaction times, higher yields, and milder reaction conditions. researchgate.netnih.gov This method has been successfully applied to the synthesis of various pyrazole derivatives. orientjchem.orgnih.gov

For instance, the cyclization of a cyano group with hydrazine hydrate (B1144303) to form a pyrazole ring can be efficiently carried out under sonication. orientjchem.org This method is compatible with a variety of substituents on the starting materials. orientjchem.org Ultrasound irradiation has also been used to promote the synthesis of pyrazoles from the reaction of 1-aryl-2-(phenylsulphonyl)-ethanone with hydrazonyl halides, with some reactions only proceeding under ultrasonic conditions. nih.gov The use of ultrasound can be particularly beneficial in overcoming activation energy barriers and improving reaction rates. researchgate.net

Catalytic Approaches (e.g., Transition Metal-Free, Organocatalysis)

The development of catalytic methods for pyrazole synthesis is a significant area of research, with a focus on avoiding stoichiometric reagents and harsh reaction conditions.

Transition Metal-Free Synthesis: Transition-metal-free approaches for the N-arylation of pyrazoles offer an attractive alternative to traditional metal-catalyzed methods, avoiding potential metal contamination in the final products. One such method involves the use of diaryliodonium salts as the arylating agent in the presence of aqueous ammonia, proceeding rapidly at room temperature without the need for an inert atmosphere. nih.govmdpi.com Another strategy for constructing the pyrazole ring under transition-metal-free conditions is the temperature-controlled electrophilic cyclization of suitable precursors. acs.org

Organocatalysis: Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis and for promoting various chemical transformations under mild conditions. In the context of pyrazole synthesis, secondary amines have been used as "green promoters" for the inverse-electron-demand [3+2] cycloaddition of carbonyl compounds with diazoacetates, yielding substituted pyrazoles with high regioselectivity. nih.gov N-heterocyclic carbenes (NHCs) have also been employed as organocatalysts in the enantioselective annulation of pyrazolones with α,β-unsaturated aldehydes to produce functionalized pyrazoles. acs.org Furthermore, one-pot asymmetric synthesis of tetrahydropyrano[2,3-c]pyrazoles can be achieved through a secondary amine-catalyzed Michael/Wittig/oxa-Michael reaction sequence. acs.org

Regioselectivity and Reaction Mechanism Studies in the Formation of N-Aryl Pyrazoles

The reaction of unsymmetrical 1,3-dicarbonyl compounds or their equivalents with substituted hydrazines can lead to the formation of two possible regioisomeric N-aryl pyrazoles. Controlling the regioselectivity of this reaction is crucial for the synthesis of a specific isomer like 1-(4-methoxyphenyl)-1H-pyrazol-4-amine.

The regioselectivity of the cyclocondensation is influenced by several factors, including the nature of the substituents on both the dicarbonyl compound and the hydrazine, the solvent, and the catalyst used. For instance, in the synthesis of 1-aryl-3,4,5-substituted pyrazoles from arylhydrazine hydrochlorides and 1,3-diketones, aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), have been found to provide higher regioselectivity compared to protic solvents like ethanol.

The mechanism of N-arylation of pyrazoles has also been a subject of study. In copper-catalyzed N-arylation reactions, the choice of ligand can influence the regioselectivity by tuning the properties of the copper-pyrazole (metallotautomer) intermediates. This allows for selective N-arylation at either of the two nitrogen atoms of an unsymmetrical pyrazole. In transition-metal-free N-arylations using diaryliodonium salts, the reaction is believed to proceed through a different mechanism, likely involving a nucleophilic attack of the pyrazole anion on the iodonium (B1229267) salt. nih.gov

Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to understand the reaction pathways and predict the most likely regioisomeric product by comparing the activation energies of the different transition states.

Advanced Spectroscopic and Structural Elucidation of 1 4 Methoxyphenyl 1h Pyrazol 4 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 1-(4-methoxyphenyl)-1H-pyrazol-4-amine derivatives. Through ¹H, ¹³C, and, where applicable, ¹⁹F NMR, the chemical environment of each nucleus can be mapped, providing insights into connectivity and stereochemistry.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the pyrazole (B372694) ring protons, the aromatic protons of the methoxyphenyl group, the methoxy (B1213986) protons, and the amine protons. The coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing distinct signals for each carbon atom in the molecule. The chemical shifts would confirm the presence of the pyrazole and methoxyphenyl rings, as well as the methoxy and amine functional groups. For example, the carbon attached to the methoxy group typically resonates at approximately 55 ppm. rsc.org

In cases where the phenyl ring is fluorinated, ¹⁹F NMR would be employed. The chemical shifts and coupling constants (J-F-H and J-F-C) provide definitive information about the position and environment of the fluorine substituents on the aromatic ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from analogous compounds.

Infrared (IR) and UV-Visible Spectrophotometry for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the analysis of this compound derivatives, the IR spectrum would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. mdpi.com Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy group is observed just below 3000 cm⁻¹. mdpi.com

Key vibrational bands for the pyrazole ring and the methoxyphenyl substituent, such as C=C and C=N stretching, would be found in the 1400-1650 cm⁻¹ region. mdpi.comtandfonline.com The strong absorption band corresponding to the C-O-C stretching of the methoxy group is expected around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric). mdpi.com

Interactive Data Table: Expected IR Absorption Bands for this compound

UV-Visible Spectrophotometry: This technique provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound would be characterized by absorption bands arising from π→π* transitions within the aromatic and pyrazole ring systems. mu-varna.bg The presence of the auxochromic amine and methoxy groups, which are electron-donating, is expected to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted pyrazole-phenyl system. Typically, such compounds exhibit strong absorption in the 250-350 nm range. mu-varna.bg

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination (GC-MS, HRMS)

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

For this compound (C₁₀H₁₁N₃O), the molecular ion peak [M]⁺ would be observed at m/z 205.0897 in HRMS. The fragmentation pattern under electron impact (EI) ionization can be predicted based on the stability of the resulting fragments. A common fragmentation pathway for aromatic amines involves α-cleavage. miamioh.edu The fragmentation of the pyrazole ring can also lead to characteristic ions. researchgate.net

A plausible fragmentation pattern would involve:

Loss of H•: A peak at [M-1]⁺ (m/z 204) is common for amines. miamioh.edu

Loss of CH₃• from the methoxy group: Leading to a fragment at [M-15]⁺ (m/z 190).

Loss of HCN from the pyrazole ring: A neutral loss of 27 Da, resulting in a peak at [M-27]⁺ (m/z 178).

Cleavage of the N-aryl bond: This could lead to the formation of the 4-methoxyphenyl (B3050149) cation (m/z 107) and the 4-amino-pyrazolyl radical, or the 4-amino-pyrazolyl cation (m/z 98) and the 4-methoxyphenyl radical.

Formation of acylium-type ions: Fragmentation may also produce ions characteristic of the methoxyphenyl moiety, such as the tropylium (B1234903) ion at m/z 91 after rearrangement, or the phenyl cation at m/z 77.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

Single-Crystal X-ray Diffraction for Definitive Molecular Geometry and Conformation

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. mdpi.com While a crystal structure for this compound is not documented, the structure of its isomer, 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, has been resolved, offering valuable comparative insights. nih.govnih.gov

In the reported structure of the isomer, the methoxybenzene group is essentially planar and is rotated with respect to the central pyrazole ring by 37.01 (5)°. nih.govnih.gov A similar conformation can be expected for the 4-amino derivative. The dihedral angle between the phenyl and pyrazole rings is a key conformational parameter. The crystal packing is often stabilized by intermolecular hydrogen bonds. For an aminopyrazole, the amine group can act as a hydrogen bond donor, potentially forming chains or dimeric motifs with acceptor atoms like the pyrazole nitrogen. nih.gov

Analysis of related pyrazole structures reveals that the pyrazole ring itself is planar. mdpi.comnih.gov The precise bond lengths within the pyrazole and phenyl rings would be consistent with their aromatic character. The C-N and C-O bond lengths of the substituents would provide evidence for electronic effects such as resonance between the rings and the functional groups.

Structure Activity Relationship Sar Studies for 1 4 Methoxyphenyl 1h Pyrazol 4 Amine and Its Derivatives

General Principles of SAR Applied to Pyrazole (B372694) Derivatives

The pyrazole ring is a five-membered aromatic heterocycle that serves as a privileged scaffold in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.govmdpi.com The SAR of pyrazole derivatives is governed by several key principles:

Scaffold Hopping and Bioisosterism : The pyrazole nucleus is often used as a bioisostere for other aromatic rings, such as a phenyl group. This substitution can enhance physicochemical properties like solubility and lipophilicity while maintaining or improving biological activity by presenting substituents in a favorable spatial arrangement for target binding. researchgate.net

Substitution Patterns : The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring (positions 1, 3, 4, and 5). Electrophilic substitution reactions typically occur at the C4 position. mdpi.com The substituents modulate the electronic properties, steric profile, and hydrogen bonding capabilities of the molecule.

Hydrogen Bonding : The two adjacent nitrogen atoms in the pyrazole ring are critical for molecular interactions. The N1 nitrogen, when unsubstituted, can act as a hydrogen bond donor, while the N2 nitrogen acts as a hydrogen bond acceptor. researchgate.net These interactions are often pivotal for anchoring the ligand within the active site of a protein.

Conformation and Rigidity : The pyrazole ring provides a rigid core that helps to pre-organize the appended functional groups into a conformationally restricted orientation. This reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity.

Influence of the 4-Methoxyphenyl (B3050149) Moiety on Molecular Activity and Interactions

The 1-(4-methoxyphenyl) group is a common feature in many biologically active pyrazole compounds. Its influence on molecular activity is multifaceted, involving electronic, steric, and pharmacokinetic effects.

Steric and Conformational Factors : The planarity and orientation of the 4-methoxyphenyl ring relative to the pyrazole core are important for activity. X-ray crystallography studies on related compounds have shown that there is often a significant dihedral angle between the two rings. For example, in 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, the 4-methoxyphenyl group is rotated by 37.01° from the central pyrazole ring. nih.gov This specific conformation may be required for optimal fitting into a binding pocket.

Metabolic Stability and Solubility : The methoxy (B1213986) group can influence the metabolic profile of a compound. It can be a site for O-demethylation by cytochrome P450 enzymes, which can be a route for metabolism and clearance. The presence of the methoxy group can also enhance solubility, a desirable property for drug candidates. nih.gov

Impact of Amino Group Position and Substitutions on Biological Activity

The position of the amino group on the pyrazole ring is a critical determinant of the pharmacological profile of aminopyrazole derivatives. The primary amine also provides a key point for further chemical modification.

Positional Isomerism : The biological activities of aminopyrazoles vary significantly depending on whether the amino group is at the C3, C4, or C5 position.

3-Aminopyrazoles and 5-Aminopyrazoles are frequently reported as scaffolds for anticancer and anti-inflammatory agents, often acting as kinase inhibitors. researchgate.netnih.gov

4-Aminopyrazoles have shown comparatively reduced activity in these areas but have been explored for other properties, such as anticonvulsant and antioxidant activities. researchgate.netnih.govmdpi.com For some anti-inflammatory agents, only 4-amino-5-phenylpyrazoles showed significant activity. mdpi.com

Hydrogen Bonding and Nucleophilicity : The amino group is a strong hydrogen bond donor and can form crucial interactions with amino acid residues (e.g., aspartate, glutamate, or backbone carbonyls) in a protein's active site. It also serves as a nucleophilic center, allowing for the synthesis of a wide range of N-substituted derivatives, such as amides, ureas, and sulfonamides, leading to the generation of fused heterocyclic systems with diverse biological activities. researchgate.net

SAR of N-Substitutions : Modification of the amino group can have a profound impact on activity.

In a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives developed as CDK2 inhibitors, N-alkylation of the pyrazol-4-yl ring attached to the C2-amino position resulted in a detrimental effect on both kinase inhibition and antiproliferative activity. This suggests that an unsubstituted NH group is vital for activity in this series. nih.gov

For certain antitubercular 5-aminopyrazole-4-carboxamides, the presence of electron-withdrawing groups on an N-phenylamino substituent was found to be beneficial for activity. researchgate.net

SAR for Specific Classes of Pyrazol-4-amine Analogs

The 1-aryl-1H-pyrazol-4-amine scaffold has been explored for various biological targets, leading to the development of specific SAR for different classes of compounds.

The pyrazol-4-amine core is a key feature in several classes of kinase inhibitors. For example, derivatives of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2). nih.gov

Importance of the Pyrazole at C4 : Replacing a phenylsulfonamide group with a pyrazol-4-yl ring led to a significant increase in CDK2 inhibitory potency. nih.gov

N-Methylation at Pyrazole : N-methylation of the pyrazole ring at the C4 position of the pyrimidine (B1678525) (R¹=CH₃ in the table below) was found to be optimal for CDK2 inhibition. nih.gov

Substitution at the C2-amino Pyrazole : As mentioned previously, maintaining an unsubstituted pyrazole ring at the C2-amino position (R³=H) was crucial for retaining high potency. nih.gov

SAR of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine Derivatives as CDK2 Inhibitors nih.gov
CompoundCDK2 Kᵢ (µM)Antiproliferative GI₅₀ (µM) against A2780 cells
1 (Lead)Phenylsulfonamide-0.0190.017
14HH0.0070.470
15CH₃H0.0050.127
18CH₃CH₂CONH₂>10>10

Pyrazol-4-yl derivatives have also been investigated as modulators of G-protein coupled receptors (GPCRs). A series of pyrazol-4-yl-pyridine derivatives were developed as positive allosteric modulators (PAMs) of the muscarinic acetylcholine (B1216132) receptor M4 (M₄). nih.govnih.gov

Core Structure : The core scaffold consists of a central pyrazole ring linked to two pyridine (B92270) rings.

Substituent Effects : Subtle modifications to the pyridine rings were explored. While these changes did not significantly alter the binding affinity or cooperativity with the endogenous ligand acetylcholine (ACh), they were important for optimizing properties for applications such as positron emission tomography (PET) imaging. nih.govnih.gov For instance, the introduction of a fluorine atom provided a site for radiolabeling.

SAR of Pyrazol-4-yl-pyridine Derivatives as M₄ PAMs nih.gov
CompoundModificationBinding Affinity pKₑ (M)Functional Cooperativity with ACh (logα)
8Unsubstituted Pyridines6.5 ± 0.11.74 ± 0.15
9Methyl on one Pyridine6.4 ± 0.11.64 ± 0.14
12Fluoroethoxy on one Pyridine6.3 ± 0.11.38 ± 0.10

Based on a comprehensive review of the available scientific literature, there is currently no specific research data detailing the in vitro or biochemical studies of 1-(4-methoxyphenyl)-1H-pyrazol-4-amine for the enzyme targets outlined in your request.

Searches for the inhibitory activity of this specific compound against kinases (FLT3, VEGFR2, EGFR, CDK4/6), Lipoxygenase (LOX), Dipeptidyl Peptidase IV (DPP-IV), Thrombin, Arylamine N-Acetyltransferase, and Pteridine Reductase (Lm-PTR1) did not yield any direct research findings, mechanism of action studies, or data tables.

While the broader class of pyrazole-containing molecules has been investigated for inhibitory activity against some of these enzyme classes, the specific data for "this compound" is not present in the available literature. Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information strictly focused on this compound.

Molecular Mechanisms of Action and Target Identification Studies in Vitro/biochemical Research

Enzyme Inhibition Mechanism Studies

Carbonic Anhydrase (CA) Inhibition

The pyrazole (B372694) scaffold is a key structural feature in a number of compounds designed as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govtandfonline.com CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and altitude sickness.

While direct studies on the CA inhibitory activity of "1-(4-methoxyphenyl)-1H-pyrazol-4-amine" are not extensively documented, research on related pyrazole derivatives provides insights into their potential mechanism of action. For instance, a series of 4-(3-(4-substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides have been synthesized and evaluated for their inhibitory effects on human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). nih.gov

In these studies, the sulfonamide group on the pyrazoline derivatives is believed to be crucial for their inhibitory activity, as it can coordinate with the zinc ion in the active site of the CA enzyme. The pyrazole ring and its substituents can further influence the binding affinity and selectivity for different CA isoforms. The inhibitory activities of some of these derivatives against hCA I and hCA II are presented in the table below.

Table 1: Inhibitory Activity of Selected Pyrazoline Derivatives against hCA I and hCA II

Compound Substitution hCA I Ki (nM) hCA II Ki (nM)
Derivative 1 4-F 316.7 ± 9.6 412.5 ± 115.4
Derivative 2 4-Cl 389.2 ± 11.7 455.1 ± 132.0
Derivative 3 4-Br 324.5 ± 10.4 420.8 ± 121.9
Acetazolamide (Standard) - 278.8 ± 44.3 293.4 ± 46.4

Data sourced from studies on 4-(3-(4-substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides. nih.gov

These findings suggest that pyrazole-containing compounds have the potential to act as effective carbonic anhydrase inhibitors. Further investigation is warranted to determine the specific inhibitory profile of "this compound" and to understand how the methoxyphenyl and amine groups contribute to its interaction with the active site of various CA isoforms.

COX-2 Selective Inhibition

The pyrazole nucleus is a cornerstone in the development of selective cyclooxygenase-2 (COX-2) inhibitors, a class of nonsteroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. researcher.lifenih.gov Celecoxib, a well-known selective COX-2 inhibitor, features a pyrazole core. The anti-inflammatory effects of these compounds are mediated through the inhibition of COX-2, an enzyme responsible for the synthesis of prostaglandins (B1171923) that are key mediators of inflammation and pain. researchgate.net

The selective inhibition of COX-2 over COX-1 is a critical aspect of the therapeutic profile of these drugs. While specific data on the COX-2 inhibitory activity of "this compound" is limited, the broader class of pyrazole derivatives has been extensively studied. The general structure-activity relationship (SAR) for pyrazole-based COX-2 inhibitors often includes a central pyrazole ring with specific substituents at the 1 and 5 positions that contribute to their selectivity.

For example, studies on N-substituted [phenyl-pyrazolo]-oxazin-2-thiones have demonstrated their potential as COX inhibitors. The IC50 values for COX-1 and COX-2 inhibition for some of these derivatives are shown in the table below.

Table 2: COX-1 and COX-2 Inhibitory Activity of Selected Pyrazole Derivatives

Compound Substitution COX-1 IC50 (μM) COX-2 IC50 (μM)
Derivative A 4-H >200 115.0
Derivative B 4-CH3 >200 110.0
Derivative C 4-OCH3 125.0 95.0
Derivative D 4-Br 110.0 78.0

Data from a study on N-substituted [phenyl-pyrazolo]-oxazin-2-thiones. semanticscholar.org

The methoxyphenyl group present in "this compound" is a common feature in many biologically active compounds and could play a role in its interaction with the COX-2 active site. Further enzymatic assays are necessary to quantify the COX-2 inhibitory potency and selectivity of this specific compound.

Receptor Binding and Modulation (e.g., Neurotensin (B549771) Receptor Type 2)

Recent research has highlighted the potential of pyrazole derivatives as ligands for various G-protein coupled receptors, including the neurotensin receptor type 2 (NTS2). nih.gov Neurotensin is a neuropeptide that plays a role in a variety of physiological processes, and NTS2 has been identified as a potential target for the development of novel analgesics. nih.govnih.gov

A study focused on the development of selective nonpeptide NTS2 ligands identified a compound with a structure closely related to "this compound". Specifically, 1-({[1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane carboxylic acid was found to be a potent and selective partial agonist at the rat NTS2 receptor. nih.gov This compound demonstrated an EC50 of 12 ± 6 nM and a Ki of 153 ± 10 nM in competition with [125I]NT. nih.gov

The structure-activity relationship studies in this research revealed that the substituents on the pyrazole ring are critical for NTS2 selectivity and potency. The presence of a phenyl group at the 1-position of the pyrazole and a methoxyphenyl group at the 5-position were key features of the active compounds. This suggests that "this compound" may also possess an affinity for the NTS2 receptor. The methoxy (B1213986) group, in particular, could engage in specific interactions within the receptor's binding pocket.

Table 3: NTS2 Receptor Binding and Activity for a Related Pyrazole Derivative

Compound NTS2 EC50 (nM) NTS2 Ki (nM) NTS1 Binding
1-({[1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane carboxylic acid 12 ± 6 153 ± 10 Inactive

Data from a study on a selective nonpeptide neurotensin receptor type 2 compound. nih.gov

Further radioligand binding assays and functional studies are needed to determine the precise binding affinity and modulatory effects of "this compound" on the NTS2 receptor and to explore its potential as a modulator of other receptors.

Investigating in vitro Antimicrobial and Antifungal Mechanisms

The pyrazole moiety is a common structural motif in many compounds with demonstrated antimicrobial and antifungal activities. nih.govnih.govmdpi.com While the exact mechanisms of action can vary, they often involve the disruption of essential cellular processes in microorganisms.

Studies on pyrazole derivatives have suggested several potential antimicrobial and antifungal mechanisms. One proposed mechanism involves the disruption of the fungal cell membrane. For example, an investigation into the antifungal mechanism of a novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivative against G. zeae indicated that the compound may disrupt the cell membrane of the mycelium, leading to the inhibition of fungal growth.

Another potential mechanism is the inhibition of microbial enzymes. For instance, some pyrazole derivatives have been shown to inhibit enzymes crucial for microbial survival.

Research on a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides, which are structurally related to "this compound", has shown their activity against a range of Gram-positive and Gram-negative bacteria, as well as several fungal strains. nih.gov The antimicrobial activity of these compounds is influenced by the nature of the substituents on the benzamide (B126) moiety, suggesting that these groups play a role in the interaction with the microbial target.

Table 4: General Mechanisms of Antimicrobial and Antifungal Action of Pyrazole Derivatives

Mechanism Description
Cell Membrane Disruption Alteration of the integrity and function of the microbial cell membrane, leading to leakage of cellular contents and cell death.
Enzyme Inhibition Inhibition of essential microbial enzymes, such as those involved in cell wall synthesis, DNA replication, or metabolic pathways.

Based on findings from various studies on pyrazole derivatives.

To fully understand the in vitro antimicrobial and antifungal mechanisms of "this compound", further studies are required. These could include investigations into its effects on microbial cell morphology, membrane permeability, and the activity of key microbial enzymes.

Antioxidant Mechanisms and Radical Scavenging Activity (In Vitro)

Pyrazole derivatives have been investigated for their antioxidant properties and their ability to scavenge free radicals. nih.govmdpi.com Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a variety of diseases. Antioxidants can mitigate oxidative damage by neutralizing free radicals.

The antioxidant activity of pyrazole derivatives is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov The mechanism of radical scavenging by these compounds can involve the donation of a hydrogen atom or an electron to the free radical, thereby stabilizing it.

The presence of the methoxyphenyl group in "this compound" may contribute to its antioxidant potential. The methoxy group is an electron-donating group, which can increase the electron density on the aromatic ring and facilitate the donation of a hydrogen atom or an electron to a free radical. Additionally, the amine group on the pyrazole ring could also participate in radical scavenging activities.

A study on 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one derivatives demonstrated their free radical scavenging ability in the DPPH assay. nih.gov While these compounds showed moderate activity compared to standard antioxidants, the results indicate the potential of the pyrazole scaffold to exhibit antioxidant properties.

Table 5: Common In Vitro Assays for Assessing Antioxidant Activity

Assay Principle
DPPH Radical Scavenging Assay Measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change that can be measured spectrophotometrically.
Reducing Power Assay Determines the ability of a compound to reduce a metal ion, such as Fe(III) to Fe(II), which serves as an indicator of its electron-donating capacity.

General assays used to evaluate the antioxidant potential of chemical compounds.

Further in vitro studies, including DPPH, ABTS, and other radical scavenging assays, are needed to quantify the antioxidant activity of "this compound" and to elucidate the specific mechanisms by which it neutralizes free radicals.

Conceptual Frameworks and Research Trajectories in Translational Chemical Biology

Design Principles for Pyrazole-Based Bioactive Molecules

The pyrazole (B372694) scaffold is a privileged structure in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The design of bioactive pyrazole molecules hinges on several key principles that influence their interaction with biological targets. The substitution pattern on the pyrazole ring is a critical determinant of biological activity. The nature and position of substituents can significantly impact the molecule's potency, selectivity, and pharmacokinetic properties.

Structure-activity relationship (SAR) studies are instrumental in guiding the design of novel pyrazole-based compounds. These studies systematically explore how modifications to the molecular structure affect biological activity, providing valuable insights for the rational design of more potent and selective molecules. The 1-(4-methoxyphenyl) substituent in the target compound, for example, is a common feature in many bioactive molecules and can influence binding affinity and metabolic stability. The 4-amine group on the pyrazole ring offers a potential point for further derivatization to enhance activity or modulate physicochemical properties.

Strategies for Lead Compound Optimization and Analogue Development

Once a lead compound, such as a promising pyrazole derivative, is identified, lead optimization strategies are employed to enhance its drug-like properties. This iterative process involves the synthesis and evaluation of a series of analogues to improve potency, selectivity, and pharmacokinetic (ADME - absorption, distribution, metabolism, and excretion) profiles, while minimizing toxicity.

Analogue development often focuses on exploring the chemical space around the lead compound. This can involve:

Substitution at different positions: Introducing various substituents on the phenyl ring or at other available positions on the pyrazole core to probe for additional interactions with the target.

Homologation: Increasing the length of alkyl chains or linkers to optimize the distance and geometry of interacting groups.

Ring modifications: Altering the pyrazole core itself or fusing it with other ring systems to create novel scaffolds with potentially improved properties.

Integration of Computational and Experimental Methods in Drug Discovery Research

The synergy between computational and experimental methods is a cornerstone of modern drug discovery. This integrated approach accelerates the identification and optimization of lead compounds by providing valuable insights into molecular interactions and predicting compound properties.

Computational methods play a crucial role in the initial stages of drug design. Techniques such as molecular docking are used to predict the binding mode of pyrazole derivatives within the active site of a target protein. This allows for the prioritization of compounds for synthesis and experimental testing. Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity, enabling the prediction of the activity of novel analogues. Furthermore, Density Functional Theory (DFT) calculations can provide insights into the electronic properties of molecules, such as their reactivity and stability, which can influence their biological activity.

Experimental methods are essential for validating the predictions of computational models and for providing the data needed to build and refine them. The synthesis of designed compounds is a critical experimental step, followed by in vitro biological assays to determine their potency and selectivity. Advanced analytical techniques, such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, can be used to determine the three-dimensional structure of a ligand-protein complex, providing a detailed understanding of the binding interactions.

The iterative cycle of computational design, chemical synthesis, and biological evaluation allows for the rapid optimization of lead compounds. For a molecule like "1-(4-methoxyphenyl)-1H-pyrazol-4-amine," computational studies could predict its potential biological targets and guide the design of more potent analogues, which would then be synthesized and tested experimentally to validate the computational hypotheses.

Future Research Directions for this compound and Related Scaffolds

While the specific biological activities of "this compound" are not extensively documented in publicly available literature, its structure presents several promising avenues for future research.

Exploration of Biological Activities: A primary research direction would be to screen this compound against a wide range of biological targets to identify its potential therapeutic applications. Based on the known activities of other pyrazole derivatives, promising areas for investigation include its potential as an anti-inflammatory, anticancer, or antimicrobial agent.

Analogue Synthesis and SAR Studies: Systematic derivatization of the parent compound would be crucial to establish a comprehensive structure-activity relationship. Key modifications could include:

Substitution on the phenyl ring: Introducing various electron-donating and electron-withdrawing groups to understand their impact on activity.

Modification of the amine group: Acylation, alkylation, or incorporation into heterocyclic systems to explore new chemical space and modulate physicochemical properties.

Substitution at other positions on the pyrazole ring: Introducing small alkyl or aryl groups to probe for additional binding interactions.

Computational Modeling: In conjunction with synthetic efforts, computational studies could be employed to rationalize the observed SAR and to guide the design of next-generation analogues with improved potency and selectivity. Molecular docking and molecular dynamics simulations could provide insights into the binding modes of these compounds with their putative biological targets.

Development of Targeted Therapies: Should a significant biological activity be identified, further research could focus on optimizing the lead compound to develop a selective and potent therapeutic agent. This would involve extensive preclinical studies to evaluate its efficacy, safety, and pharmacokinetic profile. The pyrazole scaffold, with its proven track record in medicinal chemistry, provides a solid foundation for the development of novel drugs based on the "this compound" core structure.

Q & A

Basic Synthesis: What are the established synthetic routes for 1-(4-methoxyphenyl)-1H-pyrazol-4-amine?

The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting substituted hydrazines with α,β-unsaturated carbonyl precursors under microwave-assisted conditions to enhance reaction efficiency. For example, thiourea analogues can be converted into halogenated derivatives through regioselective substitution, as demonstrated in the synthesis of (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers . Solvent polarity and temperature are critical for controlling regioselectivity, with polar aprotic solvents (e.g., DMF) favoring pyrazole ring formation.

Structural Characterization: Which analytical methods are most reliable for confirming the molecular structure of this compound?

X-ray crystallography is the gold standard for unambiguous structural confirmation. For instance, single-crystal X-ray diffraction (SC-XRD) studies of related pyrazole derivatives (e.g., 4-(4-fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine) have resolved bond lengths (mean C–C = 0.002 Å) and torsion angles with high precision (R factor = 0.031) . Complementary techniques include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR for verifying substituent positions and electronic environments.
  • Mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns.

Pharmacological Screening: How is the in vitro bioactivity of this compound typically evaluated?

Standard assays include:

  • Antimicrobial activity : Broth microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported .
  • Enzyme inhibition : Fluorometric or colorimetric assays (e.g., human carbonic anhydrase I/II inhibition) using 4-nitrophenyl acetate as a substrate .
  • Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values .

Advanced Synthesis: How can solvent effects and catalysts optimize the yield of pyrazole derivatives?

Microwave-assisted synthesis significantly reduces reaction times (e.g., from 24 h to 2–4 h) and improves yields (≥85%) compared to conventional heating . Catalytic systems like morpholine/formaldehyde under reflux in ethanol facilitate Mannich reactions, enabling the introduction of morpholinomethyl groups at the pyrazole C-4 position . Solvent screening (e.g., ethanol vs. DCM) is critical for minimizing side products, as demonstrated in the synthesis of α,β-unsaturated ketones .

Data Contradictions: How can researchers resolve discrepancies in crystallographic or spectroscopic data?

Contradictions often arise from polymorphism or solvate formation. For example, SHELXL refinement (via WinGX/ORTEP) can detect twinning or disorder in crystal structures, while Rietveld analysis of powder XRD data resolves phase purity issues . In NMR, deuterated solvent effects or paramagnetic impurities should be ruled out via 1^1H-13^{13}C HSQC correlation experiments.

Advanced Pharmacological Evaluation: What in vivo models are suitable for assessing therapeutic potential?

  • Neuroactive studies : Rodent models (e.g., tail-flick test) for central nervous system (CNS) targets, leveraging the compound’s structural similarity to GPCR ligands .
  • Anticancer efficacy : Xenograft models (e.g., murine breast cancer) to evaluate tumor growth inhibition and pharmacokinetics (e.g., bioavailability via HPLC-MS) .
  • Toxicology : Acute toxicity profiling (LD50_{50}) in zebrafish or rodents, with histopathological analysis of liver/kidney tissues .

Computational Modeling: How can DFT calculations support structure-activity relationship (SAR) studies?

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level predicts:

  • Electrostatic potential maps : Identifying nucleophilic/electrophilic sites for substitution.
  • HOMO-LUMO gaps : Correlating electronic properties with antimicrobial or anticancer activity .
  • Molecular docking : Targeting enzymes (e.g., carbonic anhydrase) or receptors (e.g., cannabinoid receptors) to rationalize bioactivity .

Stability and Storage: What conditions prevent degradation of this compound?

  • Thermal stability : DSC/TGA analysis shows decomposition above 200°C.
  • Light sensitivity : Store in amber vials at −20°C under inert gas (N2_2/Ar) to prevent oxidation.
  • Solubility : Hydrochloride salts (e.g., 1-[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]ethanamine hydrochloride) enhance aqueous solubility for in vitro assays .

Reproducibility Challenges: How can batch-to-batch variability in synthesis be minimized?

  • Quality control : HPLC purity checks (≥95%) and elemental analysis (C, H, N within ±0.4% theoretical).
  • Reagent standardization : Use freshly distilled aldehydes and anhydrous solvents to avoid side reactions.
  • Scale-up protocols : Continuous flow reactors improve consistency for multi-gram syntheses .

Structural Analogues: What modifications enhance target selectivity?

  • Electron-withdrawing groups : Fluorine or nitro substituents at the phenyl ring improve CNS penetration .
  • Heterocyclic extensions : Morpholine or piperazine moieties at the pyrazole C-4 position enhance solubility and receptor affinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.